7-Aminobenzo[D]thiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Aminobenzo[D]thiazole-2-thiol is a heterocyclic compound that features a benzothiazole ring system with an amino group at the 7th position and a thiol group at the 2nd position. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminobenzo[D]thiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with carbon disulfide and an amine, followed by cyclization to form the benzothiazole ring . Another approach includes the use of microwave irradiation to facilitate the reaction, which can significantly reduce reaction times and improve yields .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis and the use of green chemistry principles to minimize environmental impact. These methods focus on optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Aminobenzo[D]thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted benzothiazole derivatives .
Wissenschaftliche Forschungsanwendungen
7-Aminobenzo[D]thiazole-2-thiol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which 7-Aminobenzo[D]thiazole-2-thiol exerts its effects involves its interaction with specific molecular targets and pathways:
Quorum Sensing Inhibition: The compound inhibits bacterial communication pathways, reducing biofilm formation and virulence.
Enzyme Inhibition: It acts as an inhibitor of various enzymes, interfering with metabolic pathways and cellular processes.
Anticancer Activity: The compound induces apoptosis and inhibits angiogenesis in cancer cells, leading to reduced tumor growth.
Vergleich Mit ähnlichen Verbindungen
7-Aminobenzo[D]thiazole-2-thiol can be compared with other similar compounds, such as:
2-Aminobenzothiazole: Lacks the thiol group, which affects its reactivity and applications.
2-Mercaptobenzothiazole: Lacks the amino group, leading to different chemical properties and uses.
Benzo[D]imidazo[2,1-B]thiazoles: These compounds have a fused imidazole ring, which imparts unique biological activities and synthetic applications.
The uniqueness of this compound lies in its dual functional groups (amino and thiol), which provide a versatile platform for various chemical transformations and biological activities .
Eigenschaften
CAS-Nummer |
1196151-34-4 |
---|---|
Molekularformel |
C7H6N2S2 |
Molekulargewicht |
182.3 g/mol |
IUPAC-Name |
7-amino-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H6N2S2/c8-4-2-1-3-5-6(4)11-7(10)9-5/h1-3H,8H2,(H,9,10) |
InChI-Schlüssel |
WUZZDDHBFBVBMF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1)NC(=S)S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.